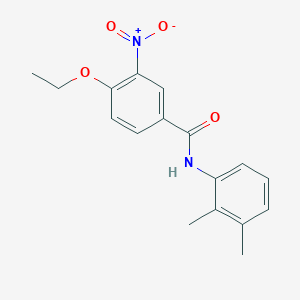
4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to the depletion of dopamine in the brain and the subsequent onset of Parkinson's disease symptoms.
Mechanism of Action
4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine is metabolized in the brain by monoamine oxidase-B (MAO-B) into 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to the accumulation of reactive oxygen species and the subsequent death of dopaminergic neurons.
Biochemical and Physiological Effects:
The depletion of dopamine in the brain caused by this compound leads to the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound also induces oxidative stress, inflammation, and mitochondrial dysfunction in the brain, which are thought to contribute to the pathogenesis of the disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine to induce Parkinson's disease in animal models is its ability to selectively target dopaminergic neurons in the substantia nigra, mimicking the pathology of the disease in humans. However, this compound is highly toxic and requires careful handling, and its effects on other brain regions and neurotransmitter systems are not well understood.
Future Directions
There are several future directions for research on 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine and its role in Parkinson's disease. One area of focus is the development of new therapies that can target the underlying pathology of the disease, such as oxidative stress and inflammation. Another area of research is the use of this compound-induced animal models to study the early stages of the disease and to identify biomarkers that can be used for early diagnosis and intervention. Finally, there is a need for further research on the long-term effects of this compound exposure on brain function and behavior.
Synthesis Methods
4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine can be synthesized through a multistep process that involves the condensation of 4-fluoroaniline with 4-methoxy-2,5-dimethylbenzaldehyde, followed by reduction with sodium borohydride and cyclization with acetic anhydride. The final product is a white crystalline powder that is highly toxic and requires careful handling.
Scientific Research Applications
4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine has been widely used in scientific research to study the mechanisms underlying Parkinson's disease and to develop new treatments for the disease. Animal models of Parkinson's disease induced by this compound have been used to investigate the role of oxidative stress, inflammation, and mitochondrial dysfunction in the pathogenesis of the disease. This compound has also been used to test the efficacy of various drugs and therapies for Parkinson's disease.
properties
IUPAC Name |
4-(4-fluorophenyl)-1-[(4-methoxy-2,5-dimethylphenyl)methyl]-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO/c1-15-13-21(24-3)16(2)12-19(15)14-23-10-8-18(9-11-23)17-4-6-20(22)7-5-17/h4-8,12-13H,9-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAMAZMWJQILMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCC(=CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5708894.png)
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5708901.png)

![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5708934.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5708936.png)
![3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5708940.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexanamine](/img/structure/B5708949.png)
![ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B5708963.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine](/img/structure/B5708968.png)

![N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5708994.png)
![methyl 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5708997.png)